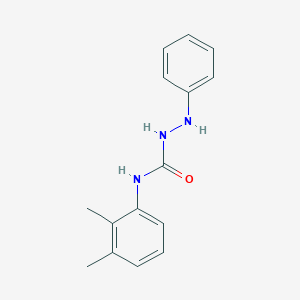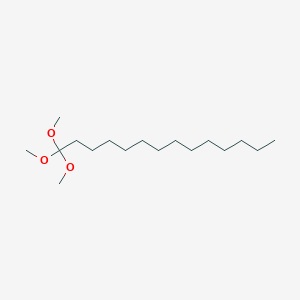
1,1,1-Trimethoxytetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethoxytetradecane: is an organic compound with the molecular formula C17H36O3 It is a member of the alkane family, characterized by the presence of three methoxy groups attached to the first carbon of a tetradecane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxytetradecane can be synthesized through the reaction of tetradecane with methanol in the presence of an acid catalyst. The reaction typically involves the substitution of hydrogen atoms on the first carbon of tetradecane with methoxy groups. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1,1,1-Trimethoxytetradecane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,1,1-trimethyltetradecane.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tetradecanal or tetradecanoic acid.
Reduction: 1,1,1-Trimethyltetradecane.
Substitution: 1,1,1-Trichlorotetradecane or 1,1,1-Tribromotetradecane.
科学的研究の応用
1,1,1-Trimethoxytetradecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 1,1,1-Trimethoxytetradecane involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
類似化合物との比較
1,1,1-Trimethoxyethane: Similar structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.
1,1,1-Trimethoxydodecane: Similar structure with a twelve-carbon chain.
Comparison: 1,1,1-Trimethoxytetradecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. Its higher molecular weight and increased hydrophobicity make it more suitable for applications requiring enhanced lipophilicity and stability.
特性
CAS番号 |
163562-93-4 |
|---|---|
分子式 |
C17H36O3 |
分子量 |
288.5 g/mol |
IUPAC名 |
1,1,1-trimethoxytetradecane |
InChI |
InChI=1S/C17H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2,19-3)20-4/h5-16H2,1-4H3 |
InChIキー |
GFBUBCGICDOUBE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


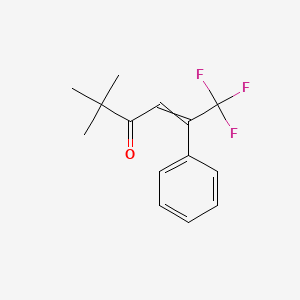
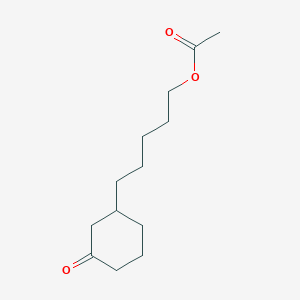
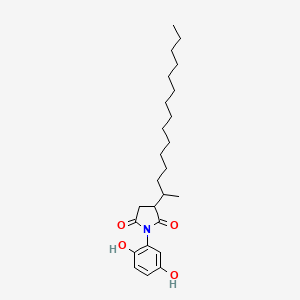
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
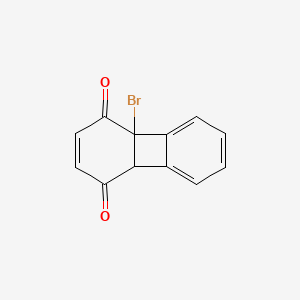


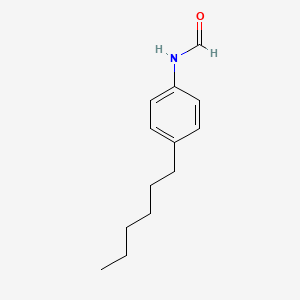
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
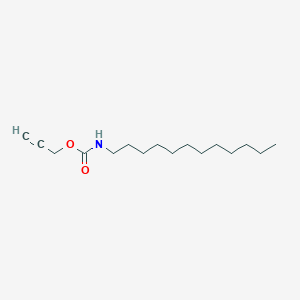
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
